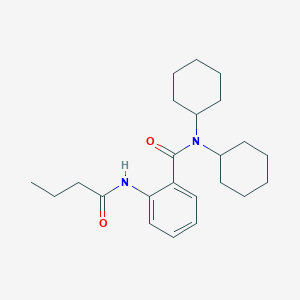![molecular formula C21H22O4 B4854168 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4854168.png)
4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Übersicht
Beschreibung
4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one, also known as K252a, is a natural product isolated from the culture broth of Nocardiopsis sp. It is a potent inhibitor of protein kinases and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrate, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines by inhibiting the activity of protein kinase C. 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to have neuroprotective effects by inhibiting the activity of receptor tyrosine kinases.
Vorteile Und Einschränkungen Für Laborexperimente
4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a potent inhibitor of protein kinases, making it a valuable tool for studying the role of protein kinases in various cellular processes. Additionally, 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has been extensively studied and has a well-established mechanism of action. However, there are also limitations to using 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. Additionally, 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one. One area of research is the development of more potent and selective protein kinase inhibitors based on the structure of 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one. Additionally, further studies are needed to elucidate the off-target effects of 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one and develop strategies to mitigate these effects. Finally, more research is needed to explore the potential therapeutic applications of 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one in various diseases, including cancer and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the activity of various protein kinases, including receptor tyrosine kinases, serine/threonine kinases, and protein kinase C. This makes it a valuable tool for studying the role of protein kinases in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
4-butyl-7-[(3-methoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-3-4-7-16-12-21(22)25-20-13-18(9-10-19(16)20)24-14-15-6-5-8-17(11-15)23-2/h5-6,8-13H,3-4,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXOTHZYYUKLHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-methoxybenzenesulfonamide](/img/structure/B4854092.png)


![8-benzoyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B4854117.png)
![N-(sec-butyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4854124.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B4854132.png)
![2-{5-[(4-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4854147.png)
![2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B4854154.png)

![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4854178.png)
![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide)](/img/structure/B4854186.png)
![4-bromo-1-ethyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4854190.png)

![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4854204.png)